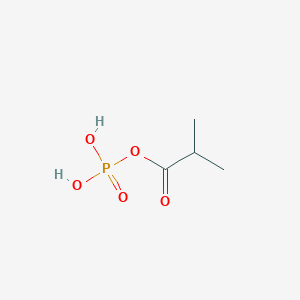

2-Methylpropanoyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9O5P |

|---|---|

Molecular Weight |

168.08 g/mol |

IUPAC Name |

phosphono 2-methylpropanoate |

InChI |

InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8) |

InChI Key |

NFNSOHPYYIZPLS-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OP(=O)(O)O |

Canonical SMILES |

CC(C)C(=O)OP(=O)(O)O |

Origin of Product |

United States |

Ii. Chemical Synthesis and Analog Design of 2 Methylpropanoyl Phosphate

Derivatization of 2-Methylpropanoyl Phosphate (B84403) for Specific Research Applications

The derivatization of 2-methylpropanoyl phosphate and its analogs is a key strategy for developing specialized molecular tools. By chemically modifying the core structure, researchers can introduce new functionalities, such as reporter tags for detection or reactive groups for attachment to other molecules and surfaces. This section explores the chemical strategies used to adapt the 2-methylpropanoyl moiety for probe development and for integration into complex polymeric materials.

Acyl phosphates, including this compound, are high-energy intermediates that can function as effective acylating agents. This reactivity is harnessed in the development of chemical probes, particularly for studying biological systems. For instance, acyl phosphate derivatives of nucleotides like ATP have been successfully used to probe nucleotide-binding sites in proteins. nih.govnih.govresearchgate.net The underlying principle involves the acyl phosphate probe binding to a target site, followed by the transfer of its acyl group to a nearby nucleophilic amino acid residue, such as a conserved lysine (B10760008), creating a stable, covalent amide bond. nih.govnih.gov This covalent labeling event allows for the subsequent detection, enrichment, and identification of the target protein and the specific site of interaction.

While direct studies on this compound for probe development are not extensively documented, its reactivity profile suggests its suitability for similar applications. The carbonyl carbon of the acyl phosphate is electrophilic and susceptible to attack by strong nucleophiles. wikipedia.org This allows for conjugation to various biomolecules or reporter molecules that possess nucleophilic functional groups.

Key potential conjugation reactions include:

Reaction with Amines: Primary and secondary amines, such as the ε-amino group of lysine residues in proteins or engineered amine-functionalized surfaces, can attack the acyl phosphate to form stable amide bonds. nih.gov

Reaction with Thiols: Thiol groups, like those on cysteine residues, can react to form thioesters, providing another avenue for covalent labeling.

Reaction with Alcohols: While less reactive than amines, alcohols can react with acyl phosphates to form esters, enabling conjugation to molecules with hydroxyl groups.

These conjugation strategies allow the 2-methylpropanoyl group to be attached to a wide array of molecular scaffolds, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or larger biomolecules like peptides, to investigate specific biological processes. google.com

Table 1: Potential Conjugation Reactions for this compound-Based Probes

| Nucleophile | Functional Group | Resulting Covalent Bond | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine | -NH₂, -NHR | Amide | Labeling lysine residues in proteins; attachment to amine-functionalized surfaces. |

| Thiol | -SH | Thioester | Labeling cysteine residues in proteins; conjugation to thiol-modified molecules. |

| Alcohol | -OH | Ester | Attachment to molecules bearing hydroxyl groups, such as serine/threonine residues or carbohydrates. |

| Hydrazide | -NHNH₂ | Acylhydrazide | Formation of stable linkages for probe synthesis. |

The 2-methylpropanoyl structural unit is frequently incorporated into complex polymeric architectures to tailor the properties of materials. This is typically achieved not by direct polymerization of this compound, but by using a highly reactive derivative, 2-bromo-2-methylpropanoyl bromide (also known as 2-bromoisobutyryl bromide or BiBB). rsc.orgnih.govrsc.org This compound serves as a robust and versatile initiator for a powerful polymerization technique called Atom Transfer Radical Polymerization (ATRP). mdpi.com

The process, known as "grafting from" or Surface-Initiated ATRP (SI-ATRP), involves two main steps:

Initiator Immobilization: The target surface or macromolecule, which must contain reactive groups like hydroxyls (-OH) or amines (-NH₂), is treated with 2-bromo-2-methylpropanoyl bromide. rsc.orgutwente.nl This reaction covalently attaches the 2-bromo-2-methylpropanoyl group to the substrate, converting it into a "macroinitiator."

Polymer Growth: In the presence of a suitable catalyst (typically a copper complex) and monomer, the immobilized initiator starts the controlled growth of polymer chains directly from the surface. nih.govnih.gov

This methodology allows for the creation of "polymer brushes," which are dense layers of polymer chains tethered to a surface. utwente.nlcmu.edu Such architectures are used to precisely engineer surface properties, creating materials with tailored wettability, biocompatibility, or responsiveness to stimuli.

Notable research applications include:

Modification of Cellulose Nanocrystals (CNCs): Researchers have functionalized the surface of CNCs with 2-bromo-2-methylpropanoyl bromide to create initiator sites. rsc.orgnih.govmdpi.com From these sites, various polymers like polystyrene or poly(4-vinylpyridine) have been grafted, altering the CNCs' dispersibility in different solvents and creating novel nanocomposite materials. nih.govresearchgate.net

Functionalization of Poly(ethylene imine) (PEI): Branched PEI has been reacted with 2-bromo-2-methylpropanoyl bromide to create a multifunctional macroinitiator. rsc.org This PEI-based macroinitiator was then used to polymerize oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA), resulting in a graft copolymer with potential applications in creating stabilized magnetic nanoparticles. rsc.org

Creation of Mixed Polymer Brushes: Asymmetric initiators containing the 2-bromo-2-methylpropanoyl moiety have been designed to grow two different types of polymer chains from the same point, leading to well-defined mixed polymer brushes with complex surface properties. sci-hub.se

Table 2: Examples of Polymeric Architectures Incorporating the 2-Methylpropanoyl Moiety via ATRP

| Substrate/Macromolecule | Initiator Precursor | Monomer(s) Polymerized | Resulting Architecture | Research Application | Reference |

|---|---|---|---|---|---|

| Cellulose Nanocrystals | 2-bromo-2-methylpropanoyl bromide | Styrene | Polystyrene brushes on nanocrystals | Modified nanoparticles for pollutant absorption | nih.gov |

| Poly(ethylene imine) (PEI) | 2-bromo-2-methylpropanoyl bromide | Oligo(ethylene glycol) methyl ether) methacrylate (OEGMA) | PEI-graft-POEGMA copolymer | Stabilizer for magnetic nanoparticles | rsc.org |

| Polyamide Fibers | 2-bromo-2-methylpropanoyl bromide | Methyl Methacrylate (MMA), (2-dimethylamino)ethyl methacrylate (DMAEMA) | Mixed polymer brushes on fabric | Tunable surface properties (e.g., antibacterial) | nih.gov |

| Silicon Wafers | 2-bromo-2-methylpropanoyl bromide | Methyl Methacrylate (MMA) | Poly(methyl methacrylate) brush | Controlled surface modification | cmu.edu |

| Cellulose Nanocrystals | 2-bromo-2-methylpropanoyl bromide | Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) | CO₂-responsive polymer brushes | Smart materials for controlled applications | mdpi.com |

Iii. Enzymatic Biotransformations of 2 Methylpropanoyl Phosphate

Enzymology of 2-Methylpropanoyl Phosphate (B84403) Metabolism

The synthesis and utilization of 2-methylpropanoyl phosphate are catalyzed by distinct classes of enzymes. Branched-chain fatty acid kinase is responsible for its formation from 2-methylpropanoate (B1197409), while acyltransferases mediate the transfer of its acyl group to other molecules.

Branched-chain fatty acid kinase, also known as isobutyrate kinase, is a key enzyme in the metabolism of branched-chain fatty acids. qmul.ac.ukwikipedia.org It catalyzes the phosphorylation of 2-methylpropanoate to form this compound, a reaction that is dependent on ATP. qmul.ac.ukwikipedia.org This enzyme belongs to the transferase family, specifically those that transfer phosphorus-containing groups with a carboxy group as an acceptor. wikipedia.org The systematic name for this enzyme is ATP:branched-chain-fatty-acid 1-phosphotransferase. qmul.ac.ukwikipedia.org

During periods of starvation, some organisms utilize the fermentation of branched-chain amino acids like L-valine, L-leucine, and L-isoleucine to conserve energy for maintenance. wur.nl In these pathways, ATP is generated via substrate-level phosphorylation, a process in which branched-chain fatty acid kinase plays a pivotal role. wur.nl The enzyme has been shown to utilize various nucleoside triphosphates (NTPs) such as ATP, GTP, and CTP, and can phosphorylate a range of branched-chain fatty acids. wur.nl

Branched-chain fatty acid kinase (EC 2.7.2.14) exhibits a degree of substrate promiscuity. qmul.ac.ukexpasy.org While its primary substrate is 2-methylpropanoate, it can also act on other short-chain fatty acids. qmul.ac.ukexpasy.orggenome.jp Research has shown that 3-methylbutanoate, 2-methylbutanoate, pentanoate, butanoate, and propanoate can also serve as acceptors for the phosphate group from ATP. qmul.ac.ukexpasy.orggenome.jp This broad substrate specificity is a notable characteristic of this enzyme. wur.nl

The promiscuity of fatty acid synthases (FASN) also plays a role in the diversity of fatty acids within a cell. nih.govnih.govescholarship.org While FASN primarily uses acetyl-CoA to produce straight-chain fatty acids, it can also utilize branched-chain acyl-CoAs, leading to the synthesis of monomethyl branched-chain fatty acids (mmBCFAs). nih.govnih.govescholarship.org This highlights a broader theme of enzyme promiscuity in fatty acid metabolism that influences the lipid composition of an organism. nih.govnih.govescholarship.org

| Substrate | Can Act as Acceptor |

|---|---|

| 2-Methylpropanoate | Yes qmul.ac.ukwikipedia.org |

| 3-Methylbutanoate | Yes qmul.ac.ukexpasy.orggenome.jp |

| 2-Methylbutanoate | Yes qmul.ac.ukexpasy.orggenome.jp |

| Pentanoate | Yes qmul.ac.ukexpasy.orggenome.jp |

| Butanoate | Yes qmul.ac.ukexpasy.orggenome.jp |

| Propanoate | Yes qmul.ac.ukexpasy.orggenome.jp |

The phosphorylation of the carboxylate group of a fatty acid is an ATP-dependent process. uniprot.org In the case of fatty acid kinases, the enzyme facilitates the transfer of a phosphate group from ATP to the fatty acid substrate. biorxiv.org Structural and biochemical studies of fatty acid kinases, such as the one from Staphylococcus aureus, have provided insights into the catalytic cycle. biorxiv.orgbiorxiv.org These studies have captured the enzyme in different states, including the apo form, the ATP-analog-bound form, and the ADP-bound form, revealing the conformational changes that occur during ATP hydrolysis. biorxiv.orgbiorxiv.org

The binding of ATP induces localized structural changes within the kinase domain. biorxiv.org An "activating loop" collapses to bring key residues into proximity with the γ-phosphate of ATP, which stabilizes the nucleotide and prepares the enzyme for catalysis and interaction with the acyl carrier protein. biorxiv.org The mechanism of phosphoryl transfer from phosphate monoesters is generally considered to be highly dissociative. nih.gov

Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups. nih.govnih.gov In the context of this compound, these enzymes would be involved in transferring the 2-methylpropanoyl group to an acceptor molecule, such as coenzyme A or glycerol-3-phosphate. plos.orgymdb.ca This is a critical step in integrating branched-chain fatty acids into larger molecules like lipids. plos.org

Acyl-CoA ligases, also known as synthetases, are enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters. wikipedia.org This activation is a two-step process that requires ATP. wikipedia.org First, an acyl-adenylate intermediate is formed, followed by the transfer of the acyl group to coenzyme A, releasing AMP and pyrophosphate. wikipedia.org While specific data on the direct interaction of a long-chain fatty-acid-CoA ligase (EC 6.2.1.3) with this compound is not detailed, the general mechanism involves the activation of a carboxylate to a thioester. wikipedia.org

In some metabolic pathways, the actions of a kinase and a ligase are combined. For instance, the conversion of pyruvate (B1213749) to acetyl-CoA involves phosphate acetyltransferase, which exchanges CoA with a phosphate group to form acetyl-phosphate, an acyl phosphate intermediate. nih.gov This intermediate then donates its phosphate group to ADP to form ATP, a process catalyzed by acetate (B1210297) kinase. nih.gov A similar system involving a branched-chain fatty acid kinase and a subsequent acyl-CoA ligase or transferase would be responsible for the conversion of 2-methylpropanoate to 2-methylpropanoyl-CoA.

Acyl phosphates, like this compound, are considered "activated" forms of carboxylates, making them more reactive in acyl substitution reactions than the corresponding carboxylates. libretexts.org Thioesters are also activated acyl groups and are key players in fatty acid metabolism, often acting as acyl carriers. libretexts.org The conversion of an acyl phosphate to a thioester is a common biochemical reaction. libretexts.org

Phosphatase-Mediated Dephosphorylation Mechanisms

The dephosphorylation of this compound, a type of acyl phosphate, is a critical step in its metabolism, yielding isobutyrate and inorganic phosphate. This hydrolysis is catalyzed by a class of enzymes known as acylphosphatases (ACPs) rcsb.orgwikipedia.org. These enzymes exhibit high specificity for the carboxyl-phosphate bond found in acylphosphates rcsb.org.

Acylphosphatases belong to the hydrolase family and are thought to play a regulatory role in metabolic pathways where acylphosphates are key intermediates, such as glycolysis rcsb.orgwikipedia.org. The catalytic mechanism of these enzymes involves a substrate-assisted process. The phosphate group of the bound acylphosphate is proposed to act as a general base, abstracting a proton from a water molecule. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl group. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the carboxyl-phosphate bond and the release of the products rcsb.org. The active site architecture, particularly a conserved phosphate-binding loop, is crucial for stabilizing the transition state of this reaction rcsb.org.

While specific phosphatases that exclusively target this compound are not extensively characterized, the broad specificity of some acylphosphatases for various acyl phosphates suggests their involvement in its dephosphorylation rcsb.orgwikipedia.org. The regulation of these phosphatases can, therefore, influence the intracellular concentration of this compound and its downstream metabolic products.

Role of this compound in Branched-Chain Amino Acid Metabolism

This compound is a key intermediate in the metabolic pathways of branched-chain amino acids (BCAAs), particularly in the catabolism of valine biorxiv.orgoup.com. Its formation and subsequent reactions are pivotal in linking BCAA degradation to central carbon metabolism.

Catabolic Pathways and Intermediary Metabolism Linkages

The catabolism of the branched-chain amino acid valine proceeds through a series of enzymatic steps that lead to the formation of propionyl-CoA, a glucogenic precursor nih.gov. A crucial intermediate in this pathway is isobutyryl-CoA nih.gov. The conversion of isobutyryl-CoA to its downstream metabolites involves several enzymes, including isobutyryl-CoA dehydrogenase mybiosource.comuniprot.org. It is in the context of this pathway that this compound can be formed, likely through the action of a kinase on isobutyrate, which can be generated from the hydrolysis of isobutyryl-CoA.

The catabolism of valine, and by extension the metabolism of this compound, is directly linked to the tricarboxylic acid (TCA) cycle. The end product of valine degradation, propionyl-CoA, can be converted to succinyl-CoA, which is an intermediate of the TCA cycle nih.gov. This anaplerotic function is vital for replenishing TCA cycle intermediates, which are essential for cellular respiration and the biosynthesis of various molecules.

The key enzymes involved in the catabolic pathway of valine leading to propionyl-CoA are summarized in the table below.

| Enzyme | Substrate | Product | Metabolic Pathway Linkage |

| Branched-chain aminotransferase (BCAT) | Valine | α-Ketoisovalerate | BCAA Catabolism |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisovalerate | Isobutyryl-CoA | BCAA Catabolism |

| Isobutyryl-CoA dehydrogenase (IBD) | Isobutyryl-CoA | Methacrylyl-CoA | Valine Catabolism |

| Enoyl-CoA hydratase | Methacrylyl-CoA | 3-Hydroxyisobutyryl-CoA | Valine Catabolism |

| 3-Hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyrate | Valine Catabolism |

| 3-Hydroxyisobutyrate dehydrogenase | 3-Hydroxyisobutyrate | Methylmalonate semialdehyde | Valine Catabolism |

| Methylmalonate-semialdehyde dehydrogenase | Methylmalonate semialdehyde | Propionyl-CoA | Valine Catabolism |

| Propionyl-CoA carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | TCA Cycle Anaplerosis |

| Methylmalonyl-CoA epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | TCA Cycle Anaplerosis |

| Methylmalonyl-CoA mutase | L-Methylmalonyl-CoA | Succinyl-CoA | TCA Cycle Anaplerosis |

Anabolic Implications in Microbial and Mammalian Systems

Beyond its role in catabolism, the precursor to this compound, isobutyryl-CoA, serves as an important building block in various anabolic pathways in both microbial and mammalian systems.

In many bacteria, isobutyryl-CoA acts as a primer for the biosynthesis of branched-chain fatty acids frontiersin.org. These fatty acids are essential components of the cell membrane, influencing its fluidity and function. The availability of isobutyryl-CoA, derived from valine catabolism, can therefore directly impact the composition of the microbial cell envelope frontiersin.org. In some microorganisms, isobutyryl-CoA can also be a precursor for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced as intracellular carbon and energy storage compounds researchgate.net.

In mammalian systems, isobutyryl-CoA is also recognized as a precursor for anabolic processes biorxiv.orgoup.com. For instance, it can contribute to the synthesis of other molecules and is involved in post-translational modifications. A notable example is the discovery of lysine (B10760008) isobutyrylation, a histone modification where an isobutyryl group is transferred from isobutyryl-CoA to lysine residues on histone proteins nih.gov. This modification can alter chromatin structure and gene expression, thereby linking valine metabolism to epigenetic regulation oup.comnih.gov.

Regulation of Enzymatic Activities Affecting this compound Pools

The intracellular concentration of this compound is tightly controlled through the regulation of enzymes involved in its synthesis and degradation. This regulation occurs at multiple levels, including allosteric control, post-translational modifications, and transcriptional and translational control of the relevant enzymes.

Allosteric Control and Post-Translational Modifications

The enzymes that metabolize the precursors of this compound are subject to allosteric regulation and post-translational modifications, which rapidly modulate their activity in response to cellular needs. A key regulatory point in BCAA catabolism is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which produces isobutyryl-CoA from the ketoacid of valine nih.gov. The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it nih.gov. The activity of BCKDK itself can be allosterically inhibited by the branched-chain α-keto acids, thus providing a feedback mechanism to regulate the flux through the pathway.

Furthermore, the level of isobutyryl-CoA can influence post-translational modifications of other proteins. As mentioned, isobutyryl-CoA is the donor for lysine isobutyrylation, a modification catalyzed by lysine acetyltransferases (KATs) with isobutyryltransferase activity nih.gov. This indicates a direct link between the pool of isobutyryl-CoA and the epigenetic landscape of the cell.

Transcriptional and Translational Regulation of Related Enzymes

The expression of genes encoding enzymes involved in the metabolism of this compound and its precursors is subject to transcriptional and translational regulation, ensuring a long-term adaptation to metabolic conditions.

The gene encoding isobutyryl-CoA dehydrogenase (ACAD8), which catalyzes a key step in valine catabolism downstream of isobutyryl-CoA formation, is transcriptionally regulated researchgate.netmedlineplus.gov. Mutations in the ACAD8 gene can lead to isobutyryl-CoA dehydrogenase deficiency, a metabolic disorder characterized by the accumulation of isobutyryl-CoA and its derivatives medlineplus.govmetabolicsupportuk.org. Studies have shown that the expression of genes involved in BCAA catabolism can be influenced by nutrient availability, such as the levels of amino acids in the diet mdpi.com. For example, leucine (B10760876) has been shown to regulate the expression of BCAT2, the mitochondrial branched-chain aminotransferase nih.gov.

Iv. Molecular Interactions and Structural Biology of 2 Methylpropanoyl Phosphate

Elucidation of Enzyme-2-Methylpropanoyl Phosphate (B84403) Complex Structures

The three-dimensional arrangements of 2-methylpropanoyl phosphate when bound to an enzyme's active site are unveiled through several advanced analytical methods. These techniques allow researchers to visualize the precise interactions that govern molecular recognition and catalysis.

X-ray Crystallography Studies of Active Site Interactions

X-ray crystallography is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org In this method, a crystalline form of the enzyme-ligand complex diffracts an X-ray beam, allowing for the generation of a three-dimensional electron density map and, consequently, the positions of individual atoms. wikipedia.org

While direct crystallographic studies of this compound are not extensively documented, research on analogous acyl phosphates and the enzymes that bind them provides a strong model for its interactions. For instance, studies on pantothenate synthetase from Mycobacterium tuberculosis have successfully characterized the structure of the enzyme in complex with a reaction intermediate, pantoyl adenylate, which is an acyl-adenosine monophosphate. ucla.edunih.gov These crystal structures, resolved at high resolutions (1.6 to 2 Å), reveal that the active site cavity is located on the N-terminal domain and is partially covered by the C-terminal domain. ucla.edu The binding of ATP and pantoate, the precursors to the pantoyl adenylate intermediate, is shown to position the carboxyl oxygen of pantoate for a nucleophilic attack on the α-phosphorus of ATP. ucla.edu The resulting pantoyl adenylate intermediate is found to be tightly bound and well-ordered within the active site. ucla.edu

Similarly, the crystal structure of butyrate (B1204436) kinase 2 (Buk2) from Thermotoga maritima, an enzyme that can phosphorylate isobutyrate to form isobutyryl phosphate (a synonym for this compound), has been determined in complex with an ATP analog. nih.gov The structure shows an open active-site cleft between the N- and C-terminal domains where key residues, including a cluster of basic and hydrophobic residues, are positioned to interact with the substrates. nih.gov These studies highlight how the enzyme's active site architecture is pre-organized to bind the acyl group and the phosphate moiety, often utilizing conserved residues to achieve specificity. nih.gov

Table 1: Key Crystallographic Studies of Acyl-Phosphate-Enzyme Complexes

| Enzyme | Ligand/Intermediate | PDB ID(s) | Key Findings |

| Pantothenate Synthetase (M. tuberculosis) | Pantoyl adenylate, AMPCPP, Pantoate | 1N2H, 2A7X, 2A84, 2A86, 2A88 | Reveals the binding mode of an acyl-adenylate intermediate and the conformational changes in the enzyme. ucla.edunih.govdrugbank.com |

| Butyrate Kinase 2 (T. maritima) | AMPPCP (ATP analog) | Not specified | Identifies key active site residues (His154, Arg74, His104, Arg214) and the open conformation for substrate binding. nih.gov |

| Ornithine Acetyl Transferase (OAT2) | Acetyl-glutamate (forms acyl-enzyme) | Not specified | Identified Thr-181 as the acetylated residue and showed the carbonyl oxygen in an oxyanion hole. nih.gov |

This table is generated based on available data and may not be exhaustive.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. researchgate.net It provides information about the chemical environment of atomic nuclei, allowing for the characterization of binding events and conformational changes. nih.govacs.org

Solid-state 17O NMR has been used to directly probe hydrogen bonding interactions in unstable acyl-enzyme intermediates of serine proteases. nih.govacs.org These studies have shown that the 17O chemical shifts and nuclear quadrupolar parameters are correlated with the deacylation rates, reflecting the strength of hydrogen bonds in the oxyanion hole formed by backbone NH groups. nih.govacs.org While not directly on this compound, this methodology demonstrates the potential of NMR to quantify the electronic and structural dynamics of the acyl-phosphate bond upon enzyme binding.

In studies of ornithine acetyl transferase, 13C NMR analyses have implied the presence of an acyl-enzyme complex in solution, complementing crystallographic data and suggesting that these intermediates can be dynamic. nih.gov Furthermore, NMR studies on various enzymes that recognize phosphate groups have shown how the protein environment can influence the chemical shifts of the phosphate, providing a sensitive reporter of binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes at near-atomic resolution. researchgate.netnih.gov While specific Cryo-EM studies focusing solely on this compound are not prominent in the literature, the technique has been successfully applied to enzymes that utilize similar substrates.

For example, the Cryo-EM structure of the eukaryotic vacuolar transporter chaperone (VTC) complex, a polyphosphate polymerase, was determined at 3.1 Å resolution. nih.gov This study revealed a heteropentameric architecture and a channel for the nascent polyphosphate, illustrating how a large complex can couple synthesis and translocation. nih.gov This highlights the potential of Cryo-EM to elucidate the structure of large, dynamic enzyme systems that interact with phosphate-containing molecules like this compound, especially in cases where crystallization for X-ray studies is challenging.

Investigating Substrate-Enzyme Recognition Principles

The specific and efficient binding of this compound to an enzyme's active site is governed by a combination of non-covalent interactions. These include hydrogen bonds, electrostatic forces, and hydrophobic effects, which collectively contribute to the stability of the enzyme-substrate complex.

Hydrogen Bonding Networks and Electrostatic Interactions

Hydrogen bonds and electrostatic interactions are critical for the recognition of the polar acyl-phosphate group. libretexts.orgasbmb.org The phosphate moiety, with its negative charges, frequently interacts with positively charged amino acid residues such as arginine and lysine (B10760008), as well as with the positive end of dipoles from helices or other structural elements. nih.gov A magnesium ion (Mg2+) often plays a crucial role, acting as a Lewis acid to coordinate with the phosphate oxygens. libretexts.org This coordination neutralizes the negative charge, making the phosphate a better leaving group and increasing the electrophilicity of the carbonyl carbon. libretexts.org

In butyrate kinase 2, the active site contains a cluster of basic residues, including Arg74, His104, His154, and Arg214, which are proposed to bind the carboxyl and phosphate groups of the substrates. nih.gov Similarly, in pantothenate synthetase, the pantoyl adenylate intermediate is stabilized by a network of hydrogen bonds with active site residues. ucla.edu The carbonyl oxygen of the acyl group is often positioned in an "oxyanion hole," where it can form hydrogen bonds with backbone amide groups of the protein, as seen in serine proteases and ornithine acetyl transferase. nih.govnih.gov This interaction stabilizes the developing negative charge on the oxygen during the catalytic reaction.

Hydrophobic Contributions to Binding Affinity

While the phosphate group is hydrophilic, the 2-methylpropanoyl (isobutyryl) portion of the molecule is hydrophobic. This branched alkyl group contributes to binding affinity through hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site. libretexts.org These interactions are driven by the entropic gain from the release of ordered water molecules from both the ligand and the protein surface upon binding. libretexts.org

Enzyme active sites often feature hydrophobic pockets or sub-pockets that are complementary in shape and character to the substrate's nonpolar regions. libretexts.org In the case of this compound, residues such as valine, leucine (B10760876), isoleucine, and phenylalanine would be expected to line a pocket that accommodates the isobutyryl group. For example, the active site of butyrate kinase 2 contains a cluster of hydrophobic residues that contribute to the binding of the butyrate/isobutyrate substrate. nih.gov The specificity for the branched-chain structure of the 2-methylpropanoyl group would be determined by the precise shape and size of this hydrophobic pocket.

Conformational Changes Induced by this compound Binding

The binding of a substrate or an effector molecule to an enzyme's active or allosteric site can cause substantial structural rearrangements. A key example of this phenomenon can be observed in the regulation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), a crucial enzyme in the catabolism of branched-chain amino acids. The activity of BCKDC is tightly controlled by phosphorylation and dephosphorylation, events that are functionally analogous to ligand binding in their ability to induce conformational changes. pnas.orgnih.gov

Phosphorylation of the E1b subunit of BCKDC at a specific serine residue (Ser292-alpha) by the branched-chain α-ketoacid dehydrogenase kinase (BDK) leads to a dramatic conformational change. nih.gov This modification triggers an order-to-disorder transition within the phosphorylation loop of the E1b active site. The disordered loop conformation subsequently hinders the binding of the lipoyl-bearing domain of the E2b subunit, which is essential for the transfer of the acyl group. This effectively halts the catalytic cycle and inactivates the entire BCKDC complex. nih.gov This mechanism illustrates how a small molecular modification, in this case, the addition of a phosphate group, can induce a significant structural rearrangement that blocks a critical protein-protein interaction.

Similarly, allosteric inhibitors designed to target BDK have been shown to induce significant conformational changes upon binding. These inhibitors, such as (S)-α-chloro-phenylpropionic acid, bind to a unique allosteric site in the N-terminal domain of BDK, which is distinct from the active site. pnas.orgresearchgate.net This binding event triggers the movement of alpha-helices within the enzyme. These helical movements are then transmitted to the lipoyl-binding pocket, which ultimately obstructs the binding of BDK to the BCKDC core, thereby inhibiting its kinase activity. pnas.orgresearchgate.net

Table 1: Examples of Ligand-Induced Conformational Changes in Related Enzymes

| Enzyme/Complex | Ligand/Modification | Binding Site | Structural Rearrangement | Functional Consequence |

| Branched-chain α-ketoacid dehydrogenase complex (BCKDC) | Phosphorylation of Ser292-alpha | E1b active site channel | Order-to-disorder transition of the phosphorylation loop. nih.gov | Prevents binding of the E2b lipoyl-bearing domain, inactivating the complex. nih.gov |

| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | (S)-α-chloro-phenylpropionic acid | Allosteric site in N-terminal domain | Movement of alpha-helices. pnas.orgresearchgate.net | Blocks binding to the BCKDC core, nullifying kinase activity. pnas.orgresearchgate.net |

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of an effector molecule at a site other than the active site. The phosphate moiety of this compound, or analogous small molecules, can act as an allosteric modulator. The binding of these molecules can either enhance (positive modulation) or inhibit (negative modulation) the enzyme's catalytic function by inducing conformational changes that alter the active site's affinity for its substrate. rcsb.org

The regulation of protein phosphatase Mn(2+)-dependent 1K (PPM1K), also known as branched-chain α-ketoacid dehydrogenase phosphatase, provides insight into allosteric modulation by small molecules, in this case, metal ions. PPM1K is responsible for dephosphorylating and activating the BCKDC. pnas.orguniprot.org The catalytic activity of PPM-type phosphatases is dependent on the binding of divalent metal ions, such as Mg²⁺ or Mn²⁺, in their active site. nih.govnih.gov

Structural studies of PPM1A, a closely related phosphatase, have revealed that the binding of a third, weakly-bound metal ion to the active site can stabilize the conformation of a flexible "Flap" subdomain. nih.gov This flap region is critical for the specific recognition of the phosphoprotein substrate. The stabilization of this flap by the metal ion enhances the enzyme's ability to bind its substrate, thus acting as a positive allosteric modulator. nih.gov Similarly, mutations within the active site of PPM1K, such as the N94K mutation, can alter the coordination of these essential metal ions, leading to a conformational change that impairs the enzyme's catalytic activity. nih.gov This highlights the sensitivity of the enzyme's structure and function to the binding of small ligands in the active site, a principle that extends to the phosphate group of substrates.

Furthermore, the allosteric inhibition of BDK by small molecules demonstrates how binding far from the active site can control enzyme function. The binding of inhibitors to the allosteric site on BDK initiates a cascade of conformational changes that ultimately prevent its interaction with the BCKDC, a clear example of negative allosteric modulation. pnas.orgresearchgate.netfrontiersin.org

Table 2: Allosteric Modulation in Related Enzyme Systems

| Enzyme | Allosteric Modulator | Binding Site | Conformational Effect | Type of Modulation |

| Protein Phosphatase Mn(2+)-dependent 1A (PPM1A) | Mg²⁺/Mn²⁺ (third metal ion) | Active site subsite | Stabilization of the "Flap" subdomain. nih.gov | Positive |

| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | (S)-α-chloro-phenylpropionic acid | N-terminal domain | Helix movements communicated to the lipoyl-binding pocket. pnas.orgresearchgate.net | Negative |

| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | α-ketoisocaproate | Allosteric site | Not explicitly detailed, but leads to inhibition. nih.gov | Negative |

V. Reaction Kinetics and Mechanistic Studies of 2 Methylpropanoyl Phosphate Transformations

Determination of Kinetic Parameters for Enzymatic Reactions

Enzymes that catalyze reactions involving 2-methylpropanoyl phosphate (B84403), such as acyl-CoA synthetases or acylphosphatases, are subject to kinetic analysis to determine their efficiency and substrate affinity. These studies are crucial for understanding the enzyme's role in metabolic pathways.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgpharmaguideline.comlibretexts.org The constant, Km, represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. libretexts.orgpressbooks.pub The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. pressbooks.pub

While specific kinetic data for enzymes acting on 2-methylpropanoyl phosphate are not extensively documented, studies on enzymes that process structurally similar short-chain acyl phosphates or their corresponding acyl-CoAs provide valuable comparative data. For instance, acylphosphatases hydrolyze the P-O bond of acyl phosphates. A study on bovine common-type acylphosphatase demonstrated that while Km values for various acyl phosphates were similar, suggesting the phosphate moiety is key for binding, the kcat values varied significantly with the structure of the acyl group. nih.gov Similarly, acyl-CoA synthetases, which catalyze the formation of acyl-CoAs from the corresponding carboxylic acid, ATP, and CoA, often proceed through an acyl-phosphate intermediate. acs.orglibretexts.org The kinetic parameters for these enzymes with substrates like isobutyrate (the carboxylate corresponding to this compound) are essential for understanding substrate specificity.

Table 1: Michaelis-Menten Parameters for Enzymes Acting on Substrates Related to this compound

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |

|---|---|---|---|---|---|

| Acyl-CoA Carboxylase | Propionyl-CoA | 140 ± 20 | 15.8 ± 0.6 | 1.1 x 10⁵ | Thermobifida fusca |

| Acyl-CoA Carboxylase | Acetyl-CoA | 200 ± 40 | 11.2 ± 0.7 | 5.6 x 10⁴ | Thermobifida fusca |

| Acyl-CoA Carboxylase | Butyryl-CoA | 190 ± 30 | 8.6 ± 0.4 | 4.5 x 10⁴ | Thermobifida fusca |

| Acetyl-CoA Synthetase (EcACS) | Acetate (B1210297) | 200 | 5.7 | 2.9 x 10⁴ | Escherichia coli |

Inhibition studies are also critical for characterizing enzyme mechanisms and for the development of therapeutic agents. Inhibitors can be competitive, non-competitive, or uncompetitive, and their potency is quantified by the inhibition constant (Ki). nih.gov For example, in competitive inhibition, the inhibitor binds to the active site, increasing the apparent Km while Vmax remains unchanged. pharmaguideline.com The Ki can be determined from the relationship Ki = [I] / ((Km'/Km) - 1), where Km' is the Michaelis constant in the presence of the inhibitor. nih.gov

Techniques such as stopped-flow and rapid-quench are employed to monitor these fast reactions. youtube.comyoutube.com In a stopped-flow experiment, small volumes of enzyme and substrate are rapidly mixed, and the reaction is monitored spectrophotometrically (e.g., by absorbance or fluorescence changes). youtube.comekb.eg

Elucidating Reaction Mechanisms via Isotope Effects and Transition State Analysis

Investigating the transition state—the high-energy, transient species that exists at the peak of the reaction energy profile—is key to understanding a reaction mechanism. nih.gov Isotope effects and computational modeling are powerful tools for probing the structure and bonding of these fleeting states.

Kinetic Isotope Effects (KIEs) are a sensitive probe of changes in bonding at a particular atom during the rate-limiting step of a reaction. researchgate.net By replacing an atom at a key position with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O) and measuring the effect on the reaction rate, one can infer details about bond formation and cleavage in the transition state. nih.gov

For phosphate transfer reactions involving this compound, heavy atom KIEs can distinguish between different possible mechanisms. A phosphate transfer can proceed through a concerted, Sₙ2-like mechanism with a pentavalent trigonal bipyramidal transition state, or a stepwise mechanism involving a high-energy metaphosphate intermediate. nih.govresearchgate.net

¹⁸O KIE at the bridging oxygen (P-O-C): A significant ¹⁸O KIE at the bridging oxygen of the acyl phosphate would indicate that the P-O bond is being cleaved in the rate-limiting step. The magnitude of the effect provides insight into how much this bond is broken in the transition state.

¹⁸O KIE at the non-bridging oxygens (P=O): These isotope effects report on changes in the bonding environment around the phosphorus atom. An inverse ¹⁸O KIE (k_light_/k_heavy_ < 1) at the non-bridging oxygens would suggest increased bond order to these atoms, which can occur during the formation of a phosphorane-like transition state. nih.gov

¹³C KIE at the carbonyl carbon: This can provide information about changes in the environment of the acyl group during the reaction.

Studies on other phosphoryl transfer reactions, such as the rearrangement of chorismate and RNA transphosphorylation, have successfully used ¹³C and ¹⁸O KIEs to demonstrate that the reactions proceed through concerted, albeit asynchronous, transition states where C-O bond cleavage is more advanced than C-C or O-P bond formation. nih.govnih.gov

Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed modeling of reaction pathways and transition state structures. rutgers.edu Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate the geometries and energies of reactants, products, and transition states.

For a reaction involving this compound, computational modeling could be used to:

Distinguish between mechanistic pathways: By calculating the activation energies for different proposed mechanisms (e.g., concerted vs. stepwise), one can predict the most likely pathway.

Visualize the transition state: Modeling provides a three-dimensional structure of the transition state, showing the bond lengths and angles of the reacting atoms. For a phosphate transfer, this can reveal whether the transition state is more associative (bond-making is advanced) or dissociative (bond-breaking is advanced). nih.gov

Validate experimental data: Calculated KIEs can be compared with experimental values to validate the proposed transition state structure. A strong correlation between computed and experimental KIEs lends significant support to the modeled mechanism. rutgers.edu

For example, combined KIE analysis and computational modeling of the reaction catalyzed by ribonuclease A revealed a late, anionic, phosphorane-like transition state. The models showed how specific amino acid residues in the active site stabilize the transition state through hydrogen bonding, illustrating the power of combining these techniques to understand enzyme catalysis. nih.govrutgers.edu

Thermodynamic Characterization of this compound Reactions

The hydrolysis of the phosphoanhydride bond in acyl phosphates, including this compound, is a highly exergonic reaction, meaning it releases a significant amount of free energy. libretexts.org These molecules are often referred to as "high-energy" compounds because of the large negative Gibbs free energy of hydrolysis (ΔG°'). This thermodynamic property is crucial for their role in metabolism, as the energy released from their cleavage can be coupled to drive energetically unfavorable reactions, such as the formation of thioesters or the synthesis of ATP. researchgate.netnih.gov

The standard free energy of hydrolysis for acetyl phosphate, a close structural analog of this compound, is approximately -43 kJ/mol. chegg.com This value is substantially more negative than that for simple phosphate esters like glucose-6-phosphate (-13 kJ/mol) and is comparable to the hydrolysis of ATP to ADP (-30.5 kJ/mol). chegg.com

Table 2: Standard Gibbs Free Energy of Hydrolysis for Selected Phosphate Compounds

| Compound | ΔG°' (kJ/mol) |

|---|---|

| Phosphoenolpyruvate | -62 |

| Carbamoyl phosphate | -52 |

| Acetyl phosphate | -43 |

| ATP (to ADP + Pi) | -30.5 |

| Glucose-1-phosphate | -20 |

| Glucose-6-phosphate | -13 |

Enthalpy and Entropy Contributions to Reaction Energetics

The hydrolysis of acyl phosphates, such as this compound, is a highly exergonic process, meaning it releases a significant amount of free energy. This large negative free energy change is a result of the interplay between enthalpy (ΔH) and entropy (ΔS) changes during the reaction.

The hydrolysis reaction involves the breaking of the high-energy phosphoanhydride bond and the formation of more stable products: a carboxylate and inorganic phosphate. The products of hydrolysis are better solvated and have greater resonance stabilization than the reactant, which contributes to a negative enthalpy change (ΔH < 0), indicating that the reaction is exothermic and releases heat.

The entropy change (ΔS) for the hydrolysis of an acyl phosphate is generally positive (ΔS > 0). This is because the reaction results in an increase in the number of molecules in the system (one molecule of this compound and one molecule of water react to form one molecule of isobutyrate and one molecule of inorganic phosphate, which can exist as multiple species). This increase in the number of particles leads to a greater degree of disorder.

Table 1: Estimated Thermodynamic Parameters for Acyl Phosphate Hydrolysis

| Thermodynamic Parameter | Contribution to Reaction Energetics | Expected Value for Acyl Phosphates |

| ΔG°' (Standard Gibbs Free Energy Change) | Overall driving force of the reaction | Highly Negative (approx. -42.3 kJ/mol for acetyl phosphate) |

| ΔH°' (Standard Enthalpy Change) | Heat released or absorbed during the reaction | Negative (Exothermic) |

| ΔS°' (Standard Entropy Change) | Change in disorder of the system | Positive (Increase in disorder) |

Equilibrium Constants of Acyl Phosphate Hydrolysis

The equilibrium constant (K'eq) for a reaction is related to the standard free energy change (ΔG°') by the following equation:

ΔG°' = -RT ln(K'eq)

where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

Given the large negative standard free energy of hydrolysis for acyl phosphates, the equilibrium constant for their hydrolysis is very large, indicating that the reaction proceeds almost to completion. For acetyl phosphate, with a ΔG°' of -42.3 kJ/mol at a standard temperature of 298 K (25 °C), the equilibrium constant can be calculated as follows:

-42,300 J/mol = -(8.314 J/mol·K) * (298 K) * ln(K'eq)

ln(K'eq) ≈ 17.07

K'eq ≈ e^17.07 ≈ 2.59 x 10^7

This large equilibrium constant signifies that at equilibrium, the concentration of the products (isobutyrate and inorganic phosphate) will be vastly greater than the concentration of the reactant (this compound). This thermodynamic favorability makes the transfer of the acyl group from this compound to other acceptor molecules a spontaneous process in many biochemical reactions.

Table 2: Estimated Equilibrium Constant for Acyl Phosphate Hydrolysis

| Compound | Standard Free Energy of Hydrolysis (ΔG°') | Calculated Equilibrium Constant (K'eq) at 298 K |

| Acetyl phosphate (as an analog) | -42.3 kJ/mol | ~ 2.59 x 10^7 |

Vi. Advanced Analytical and Spectroscopic Characterization of 2 Methylpropanoyl Phosphate

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the separation and purification of 2-Methylpropanoyl phosphate (B84403) from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) and ion chromatography are particularly well-suited for these purposes.

High-performance liquid chromatography is a versatile technique for the analysis of acyl phosphates. Given the polarity and potential ionic nature of 2-Methylpropanoyl phosphate, reversed-phase HPLC, hydrophilic interaction liquid chromatography (HILIC), or ion-pair chromatography are typically employed.

Reversed-phase HPLC with a C18 or C8 stationary phase is a common choice. To achieve adequate retention and sharp peak shapes for polar analytes like this compound, ion-pairing agents such as tetrabutylammonium (B224687) can be added to the mobile phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the separation of the target compound from both more polar and less polar impurities.

Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for separating highly polar compounds. chemicalbook.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes that would elute too quickly in reversed-phase chromatography.

Table 1: Illustrative HPLC Parameters for the Analysis of Short-Chain Acyl Phosphates

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Tetrabutylammonium phosphate in water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on methods used for similar organophosphate compounds.

Ion chromatography is a specialized form of HPLC that is highly effective for the separation and quantification of ionic species. huji.ac.ilnih.gov This technique is particularly useful for determining the phosphate content of a sample containing this compound, especially after hydrolysis to release inorganic phosphate.

In a typical ion chromatography setup for anion analysis, a stationary phase with positively charged functional groups is used to retain anionic analytes. Elution is achieved by using a mobile phase containing a competing anion, such as carbonate or hydroxide. A key feature of modern ion chromatography is the use of a suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte ions, leading to highly sensitive detection by a conductivity detector. nih.gov This method offers excellent selectivity for phosphate and can be used to quantify it even in complex matrices.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry is a powerful tool for the unambiguous identification of this compound and for studying its role in metabolic pathways.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like acyl phosphates. In negative ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. In positive ion mode, it may form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution and accurate mass capabilities of modern mass spectrometers allow for the determination of the elemental composition of the detected ions, providing strong evidence for the identity of the compound. researchgate.net

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of this compound by analyzing its fragmentation patterns. The precursor ion, typically the [M-H]⁻ ion in negative mode, is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

For this compound, the fragmentation is expected to occur at the labile phosphoanhydride bond. Key fragmentation pathways would likely involve the cleavage of the P-O-C linkage, leading to the formation of a phosphate fragment (e.g., [PO₃]⁻ at m/z 79) and a fragment corresponding to the isobutyryl group. researchgate.net The observation of these characteristic fragment ions provides a high degree of confidence in the identification of the compound.

Table 2: Predicted ESI-MS and MS/MS Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Proposed Formula | Key Fragment Ions (m/z) |

| Negative | 167.01 | [C₄H₈O₅P]⁻ | 97.00 ([H₂PO₄]⁻), 79.00 ([PO₃]⁻) |

| Positive (Na adduct) | 191.00 | [C₄H₇O₅PNa]⁺ | - |

This table shows the predicted mass-to-charge ratios for the precursor and major fragment ions of this compound based on its chemical structure and the known fragmentation patterns of similar compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. For this compound, both ³¹P and ¹H NMR spectroscopy provide critical information.

³¹P NMR is highly specific for phosphorus-containing compounds and provides information about the chemical environment of the phosphorus nucleus. wikipedia.org Since this compound contains a single phosphorus atom, its proton-decoupled ³¹P NMR spectrum is expected to show a single resonance. The chemical shift of this peak will be characteristic of an acyl phosphate group.

¹H NMR spectroscopy provides information about the number and connectivity of protons in the molecule. The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the methine proton of the isobutyryl group. The splitting patterns of these signals, due to spin-spin coupling, can confirm the connectivity of the atoms. Furthermore, coupling between the protons and the phosphorus nucleus (H-P coupling) can provide additional structural confirmation.

Table 3: Predicted ¹H and ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Methyl, -CH₃) | 1.1 - 1.3 | Doublet | ~7 |

| ¹H (Methine, -CH) | 2.6 - 2.8 | Multiplet | - |

| ³¹P | -5 to -15 | Singlet (proton-decoupled) | - |

This table provides estimated NMR parameters for this compound based on data for analogous isobutyryl and acyl phosphate compounds. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and phosphoric acid for ³¹P.

Phosphorus-31 (³¹P) NMR for Phosphate Environments

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct technique for probing the chemical environment of the phosphorus atom within this compound. As the most abundant isotope of phosphorus, ³¹P is 100% naturally abundant and possesses a nuclear spin of ½, resulting in sharp and readily interpretable NMR signals.

The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. For acyl phosphates like this compound, the phosphorus atom is bonded to an acyl group and three oxygen atoms. This specific arrangement places the ³¹P chemical shift in a characteristic downfield region compared to that of inorganic phosphate. The electron-withdrawing nature of the carbonyl group in the 2-methylpropanoyl moiety deshields the phosphorus nucleus, causing its resonance to appear at a lower field.

While specific experimental data for this compound is not extensively reported in publicly available literature, the chemical shifts of analogous acyl phosphates typically fall within a predictable range. For instance, the ³¹P NMR chemical shifts for various sodium methyl acyl phosphates have been reported to be in the range of -5 to -7 ppm. Based on these trends, the ³¹P chemical shift for this compound is anticipated to be in a similar region, providing a distinct spectral window for its identification.

It is important to note that ³¹P NMR spectra are typically acquired with proton (¹H) decoupling to simplify the spectrum by removing splitting patterns caused by neighboring protons. This results in a single, sharp peak for each unique phosphorus environment, facilitating straightforward analysis.

Carbon-13 (¹³C) and Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2-methylpropanoyl group. The methine proton (-CH-) would appear as a multiplet, likely a septet, due to coupling with the six equivalent protons of the two methyl groups. These methyl protons (-CH₃) would, in turn, appear as a doublet due to coupling with the single methine proton. The integration of these signals would be in a 1:6 ratio, respectively. The chemical shifts would be influenced by the adjacent electron-withdrawing carbonyl group.

Carbon-13 (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, four distinct carbon signals are expected:

Carbonyl Carbon (C=O): This carbon will appear at the most downfield chemical shift (typically in the range of 160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen and its proximity to the phosphate group. This signal is expected to be a doublet due to coupling with the phosphorus atom (²JCP). nih.gov

Methine Carbon (-CH-): The chemical shift of this carbon will be further downfield than a typical sp³ hybridized carbon due to the influence of the adjacent carbonyl group. It will also likely exhibit coupling to the phosphorus atom.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal at a more upfield chemical shift, characteristic of alkyl groups.

The combination of ¹H and ¹³C NMR data, including chemical shifts, integration, and coupling patterns, allows for the unambiguous assignment of all atoms in the this compound structure.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ³¹P | Phosphate (P) | -5 to -7 | Singlet (with ¹H decoupling) | N/A |

| ¹H | Methine (CH) | 2.5 - 3.0 | Septet | JHH ≈ 7 |

| ¹H | Methyl (CH₃) | 1.0 - 1.3 | Doublet | JHH ≈ 7 |

| ¹³C | Carbonyl (C=O) | 170 - 180 | Doublet | ²JCP ≈ 5-10 |

| ¹³C | Methine (CH) | 35 - 45 | Singlet | |

| ¹³C | Methyl (CH₃) | 18 - 25 | Singlet |

Note: The predicted values are based on data for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods offer sensitive and often high-throughput means for the quantitative analysis of this compound. These techniques are typically based on chemical reactions that produce a colored or fluorescent product in proportion to the amount of the analyte present.

Molybdenum Blue Assay Adaptations

The Molybdenum Blue assay is a widely used spectrophotometric method for the determination of inorganic phosphate. mdpi.comnih.gov The assay is based on the reaction of phosphate ions with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by an agent such as ascorbic acid to produce a stable, intensely colored "Molybdenum Blue" complex, the absorbance of which is measured at a specific wavelength (typically between 700 and 880 nm). researchgate.net

For the quantification of this compound, which is an acyl phosphate, direct application of the standard Molybdenum Blue assay is not feasible. This is because the assay is designed to detect free inorganic phosphate. Therefore, a preliminary step is required to hydrolyze the acyl phosphate bond to release inorganic phosphate. However, the lability of the acyl phosphate bond, particularly under the strongly acidic conditions of the traditional Molybdenum Blue assay, presents a significant challenge. nih.gov Rapid, non-enzymatic hydrolysis can occur, leading to an overestimation of the initial inorganic phosphate concentration.

To address this, adaptations to the Molybdenum Blue method are necessary for the accurate quantification of acyl phosphates like this compound. These adaptations focus on controlling the hydrolysis step and minimizing interference from the lability of the compound. One common approach involves a two-step measurement:

Measurement of free inorganic phosphate: The sample is first analyzed using a modified Molybdenum Blue method under milder acidic conditions or with a shorter reaction time to minimize the hydrolysis of the acyl phosphate. This provides a baseline measurement of any contaminating inorganic phosphate.

Measurement of total phosphate: A separate aliquot of the sample is subjected to complete hydrolysis to convert all the this compound to inorganic phosphate. This can be achieved through controlled acid or enzymatic hydrolysis. The total phosphate is then measured using the Molybdenum Blue assay.

The concentration of this compound is then determined by subtracting the amount of free inorganic phosphate from the total phosphate.

Further modifications may include the addition of reagents like sodium dodecyl sulfate (B86663) (SDS) to prevent the precipitation of proteins if the assay is performed in a biological matrix containing enzymes. nih.gov

Enzyme-Coupled Assays for Real-Time Monitoring

Enzyme-coupled assays provide a powerful tool for the continuous, real-time monitoring of reactions involving this compound. These assays link the reaction of interest to a secondary enzymatic reaction that produces a readily detectable signal, often a change in absorbance or fluorescence.

A common strategy for assaying phosphate-releasing enzymes involves coupling the release of inorganic phosphate (Pi) to the activity of purine (B94841) nucleoside phosphorylase (PNPase). nih.govnih.gov In this system, the released phosphate is used by PNPase to convert a substrate, such as 7-methylthioguanosine (MESG), into a chromophoric product, 7-methylguanine, which can be monitored spectrophotometrically at around 360 nm. nih.gov

For monitoring a reaction that produces this compound, a different coupling strategy is required. One plausible approach would be to use an enzyme that specifically utilizes this compound as a substrate. For instance, if an enzyme can transfer the 2-methylpropanoyl group to a specific acceptor molecule, the disappearance of the acceptor or the appearance of the product could be monitored.

Alternatively, a more general approach for real-time monitoring of reactions that consume ATP to produce an acyl phosphate like this compound is to measure the production of the pyrophosphate (PPi) byproduct. The EnzChek Pyrophosphate Assay Kit is a commercially available system that utilizes a cascade of enzymatic reactions. nih.gov In this assay, inorganic pyrophosphatase first hydrolyzes the PPi to two molecules of inorganic phosphate. These phosphate molecules are then used in the PNPase-catalyzed conversion of MESG to the chromophoric product, as described above. This allows for the continuous monitoring of PPi release, which is stoichiometric to the formation of the acyl phosphate.

Another real-time method involves the use of fluorescent phosphate sensors. These are engineered proteins that exhibit a change in fluorescence upon binding to inorganic phosphate. fishersci.com By including such a sensor in the reaction mixture, the release of phosphate from the hydrolysis of this compound (or from a coupled reaction) can be monitored continuously.

The choice of a specific enzyme-coupled assay will depend on the particular reaction being studied, the available instrumentation, and the required sensitivity.

Vii. Theoretical and Computational Investigations of 2 Methylpropanoyl Phosphate

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are employed to model the electronic distribution and energy of 2-methylpropanoyl phosphate (B84403), offering a fundamental understanding of its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-methylpropanoyl phosphate, DFT calculations can elucidate the nature of the high-energy acyl phosphate bond (C-O-P). Studies on related organophosphate compounds demonstrate that DFT methods, such as those using the B3LYP functional, can accurately predict geometric parameters and charge distributions. osti.govjocpr.com

These calculations typically reveal a significant partial positive charge on both the carbonyl carbon and the phosphorus atom, making them susceptible to nucleophilic attack. The bond lengths and angles within the phosphate group are also calculated to understand the steric and electronic environment. The Mulliken charge population analysis, for instance, can quantify the electron distribution across the molecule, highlighting the polarization of the P-O and C=O bonds. mdpi.com

Table 1: Representative DFT-Calculated Properties of the Acyl Phosphate Moiety

| Parameter | Typical Calculated Value | Significance |

| P-O (ester) Bond Length | ~1.65 Å | Reflects the single bond character between phosphorus and the bridging oxygen. |

| C=O Bond Length | ~1.21 Å | Typical double bond length, indicating carbonyl character. |

| Mulliken Charge on P | +1.2 to +1.5 e | Indicates a highly electrophilic phosphorus center. |

| Mulliken Charge on C (carbonyl) | +0.6 to +0.8 e | Shows significant electrophilicity, a key site for reactivity. |

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of chemical behavior.

LUMO: The LUMO is typically centered on the antibonding π* orbital of the carbonyl group and the σ* orbitals of the phosphate group. This indicates that these are the primary sites for accepting electrons from a nucleophile. The low energy of the LUMO is consistent with the high reactivity of acyl phosphates.

HOMO: The HOMO is often localized on the oxygen atoms of the phosphate and carbonyl groups, representing the most available lone pair electrons for interaction with electrophiles.

The HOMO-LUMO energy gap is a crucial parameter for predicting the kinetic stability of the molecule. A small HOMO-LUMO gap generally suggests higher reactivity, which is characteristic of acyl phosphates. jocpr.com Linear free-energy relationships derived from computational studies on similar phosphate esters can further quantify reactivity trends. nih.govrsc.org

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of how this compound might interact with biological macromolecules, such as enzymes. nih.govmdpi.comiium.edu.my

When bound to an enzyme, a flexible molecule like this compound can adopt numerous conformations. MD simulations can sample these different poses within the enzyme's active site, identifying the most stable and functionally relevant binding modes. nih.govmpg.denih.gov This process involves simulating the trajectory of the enzyme-ligand complex for nanoseconds to microseconds.

Analysis of these trajectories reveals key intermolecular interactions, such as hydrogen bonds between the phosphate's oxygen atoms and amino acid residues (e.g., Arginine, Lysine) or coordination with metal ions (e.g., Mg²⁺) often found in kinase active sites. frontiersin.orgnih.govescholarship.org The simulations can show how the protein structure itself might change upon ligand binding, for example, by the movement of flexible loops to enclose the active site. nih.govmdpi.com

Free Energy Perturbation (FEP) is a computationally intensive technique coupled with MD simulations to calculate the relative binding affinities of two ligands to a common receptor. drugdesign.grnih.govyoutube.com FEP simulates a non-physical, or "alchemical," transformation of one molecule into another within the enzyme's binding pocket and in solvent. vu.nl The difference in the free energy of this transformation in the two environments yields the relative binding free energy (ΔΔG). nih.gov

For instance, FEP could be used to predict whether this compound binds more tightly than a related compound, such as acetyl phosphate. This information is invaluable in drug design and mechanistic enzymology for understanding structure-activity relationships.

Table 2: Example of a Hypothetical FEP Calculation Result

| Ligand Transformation | Predicted ΔG (complex) (kcal/mol) | Predicted ΔG (solvent) (kcal/mol) | Relative Binding Affinity (ΔΔG) (kcal/mol) | Interpretation |

| This compound → Acetyl Phosphate | -15.2 | -14.1 | -1.1 | Acetyl phosphate is predicted to have a slightly higher binding affinity. |

Cheminformatics and Data Mining for Related Acyl Phosphate Compounds

Cheminformatics applies computational and informational techniques to a wide range of chemical data, enabling the analysis of large chemical databases to identify trends and relationships. whiterose.ac.ukmewburn.com For this compound, these tools can be used to find structurally or functionally similar molecules.

By searching large databases like PubChem, ChEMBL, or MetaNetX, researchers can perform similarity searches based on the this compound structure. metanetx.orgnih.gov These searches can identify other known acyl phosphates, investigate their documented biological activities, and build libraries of related compounds for further study. nih.govnih.gov Data mining techniques can also be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, potentially predicting the function of novel acyl phosphates.

Table 3: Hypothetical Results from a Cheminformatics Similarity Search

| Compound ID | Structure | Tanimoto Similarity to this compound | Known Role/Database |

| CHEBI:16826 | Acetyl phosphate | 0.85 | Metabolite (KEGG, MetaCyc) |

| CHEBI:18324 | Butyryl phosphate | 0.92 | Acyl-phosphate family |

| CHEBI:37562 | Propionyl phosphate | 0.88 | Acyl-phosphate family |

Viii. Emerging Research Areas and Biotechnological Potential of 2 Methylpropanoyl Phosphate

Role in Microbial Physiology and Metabolism

2-Methylpropanoyl phosphate (B84403) is a key intermediate in the metabolic pathways of various microorganisms, particularly in pathways related to branched-chain amino acid metabolism and the production of valuable chemicals. Its role is intrinsically linked to the broader context of phosphate metabolism, which is crucial for bacterial energy transduction and survival.

Applications in Metabolic Engineering for Biosynthesis of Value-Added Products

Metabolic engineering has harnessed the metabolic pathways involving 2-methylpropanoyl phosphate for the production of commercially valuable products, most notably the biofuel isobutanol. nih.govnih.govmdpi.com By engineering microbial hosts such as Escherichia coli and Corynebacterium glutamicum, researchers have been able to channel metabolic flux towards the synthesis of isobutanol via a pathway where this compound is a key precursor. nih.gov

The synthesis pathway typically involves the conversion of isobutyryl-CoA to this compound by the enzyme phosphotransbutyrylase (PTB). Subsequently, butyrate (B1204436) kinase (BUK) catalyzes the conversion of this compound to isobutyrate, which is then further converted to isobutanol. The construction of synthetic pathways utilizing PTB and BUK from organisms like Clostridium acetobutylicum has been a successful strategy in metabolic engineering to enhance the production of not only biofuels but also bioplastics like polyhydroxyalkanoates (PHAs). nih.gov

Engineered microbial strains have shown significant improvements in isobutanol titers compared to native strains. tandfonline.com For instance, engineered E. coli has been reported to produce up to 22 g/L of isobutanol, achieving 86% of the theoretical maximum yield. mdpi.com Further enhancements, including in situ product removal strategies, have pushed production to as high as 50 g/L. mdpi.comnih.gov

| Microorganism | Engineering Strategy | Product | Reported Titer |

|---|---|---|---|

| Escherichia coli | Heterologous expression of isobutanol pathway, including PTB and BUK | Isobutanol | 22 g/L (up to 50 g/L with product removal) mdpi.comnih.gov |

| Bacillus subtilis | Overexpression of acetolactate synthase and heterologous expression of ketoacid decarboxylase | Isobutanol | 2.62 g/L nih.gov |

| Clostridium cellulolyticum | Introduction of engineered isobutanol pathway for consolidated bioprocessing | Cellulosic Isobutanol | Data not specified mdpi.com |

| Saccharomyces cerevisiae | Modification of valine biosynthesis and Ehrlich pathways | Isobutanol | Significantly improved over native production of ~200 mg/L nih.gov |

Understanding Stress Response and Virulence Pathways

The connection between this compound and microbial stress response or virulence is primarily understood through the lens of phosphate homeostasis. Phosphate is an essential nutrient, and its availability can be a limiting factor in various environments, including within a host organism during infection. nih.govnih.gov Bacteria have evolved sophisticated regulatory systems, such as the Pho regulon, to manage phosphate acquisition and utilization in response to phosphate availability. nih.govnih.gov

The Pho regulon not only controls the expression of genes involved in phosphate transport and metabolism but has also been shown to influence the expression of virulence factors in several pathogenic bacteria, including Vibrio cholerae and pathogenic E. coli. nih.govnih.gov Under phosphate-limiting conditions, which can be encountered during infection, the activation of the Pho regulon can lead to changes in bacterial pathogenicity. nih.gov

Enzyme Engineering and Biocatalysis Utilizing this compound

The enzymes that synthesize and utilize this compound are prime targets for protein engineering to create robust biocatalysts for industrial applications. tudelft.nltudelft.nlbohrium.com Strategies such as directed evolution and rational design are employed to enhance enzyme activity, stability, and substrate specificity. illinois.educaltech.edunobelprize.org

Directed Evolution and Rational Design for Enhanced Activity

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. rcsb.orgnih.gov This technique involves creating libraries of mutant enzymes and screening them for improved performance. It has been successfully applied to a wide range of enzymes to improve their stability in industrial conditions (e.g., high temperatures or organic solvents) and to enhance their catalytic efficiency towards non-natural substrates. caltech.edu For enzymes in the isobutanol pathway, directed evolution has been used to alter cofactor specificity, for example, modifying enzymes to use the more abundant NADH instead of NADPH. rcsb.org

Rational design, on the other hand, uses knowledge of an enzyme's structure and mechanism to make specific, targeted mutations. core.ac.uk The crystal structure of phosphotransbutyrylase from C. acetobutylicum (CaPTB), for example, provides a blueprint for understanding its substrate binding and catalytic mechanism. nih.govnih.gov This structural information allows researchers to identify key amino acid residues that can be mutated to potentially improve the enzyme's performance in the conversion of butyryl-CoA to butyryl phosphate, a reaction analogous to the conversion involving isobutyryl-CoA. nih.gov Combining rational design with directed evolution often provides a powerful strategy for optimizing enzymes for biocatalysis. illinois.edu

Development of Cell-Free Biocatalytic Systems

Cell-free biocatalytic systems offer a promising alternative to whole-cell fermentation for the production of chemicals like isobutanol. nih.govenergy.gov In these systems, the metabolic pathway is reconstructed in vitro using purified enzymes, substrates, and cofactors. nih.govresearchgate.net This approach bypasses the complexities of cellular metabolism, avoids the loss of substrate to competing pathways, and overcomes issues of product toxicity to the host organism. nih.gov